The molecular structure of GSK-2793660 can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target enzymes.
GSK-2793660 primarily functions through its interaction with CTSC, leading to irreversible inhibition. The chemical reaction can be summarized as follows:
The mechanism by which GSK-2793660 exerts its effects involves:
Clinical trials have shown that doses of GSK-2793660 can achieve over 90% inhibition of CTSC activity within hours after administration .
GSK-2793660 exhibits several notable physical and chemical properties:
Physicochemical characterization is essential for understanding the drug's behavior in biological systems and optimizing formulations for clinical use.
GSK-2793660 has significant potential in scientific research and therapeutic applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1